molecular formula C10H12BrNO5S B2934301 2-Bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid CAS No. 784171-99-9

2-Bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid

Cat. No. B2934301
CAS RN: 784171-99-9
M. Wt: 338.17
InChI Key: MOXVVNKUFZYOEQ-UHFFFAOYSA-N
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Description

“2-Bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid” is a chemical compound with the CAS Number: 784171-99-9 . It has a molecular weight of 338.18 and its IUPAC name is 2-bromo-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12BrNO5S/c1-17-5-4-12-18(15,16)7-2-3-9(11)8(6-7)10(13)14/h2-3,6,12H,4-5H2,1H3,(H,13,14) . This code provides a specific string of characters that represents the molecular structure of the compound.

Scientific Research Applications

Industrial Scale-Up and Therapeutic Inhibitor Synthesis

The development of a novel and practical industrial process for the scale-up of key intermediates, such as 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, underscores the significance of brominated benzoic acid derivatives in the synthesis of therapeutic inhibitors, particularly SGLT2 inhibitors for diabetes therapy. This research demonstrates the scalability and cost-effectiveness of producing these compounds, which are crucial for drug development processes (Zhang et al., 2022).

Antioxidant and Enzyme Inhibitory Actions

Novel bromophenols synthesized from benzoic acids have shown potent antioxidant activities, comparable or superior to standard antioxidants. These compounds also exhibit inhibitory actions against metabolic enzymes such as acetylcholinesterase and carbonic anhydrase, highlighting their potential in developing treatments for diseases related to oxidative stress and metabolic dysfunction (Öztaşkın et al., 2017).

Photosensitization and Cancer Therapy

Research into new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, containing Schiff base, reveals their high singlet oxygen quantum yield. These features make them promising candidates as Type II photosensitizers in photodynamic therapy for cancer treatment, showcasing the therapeutic potential of benzoic acid derivatives in oncology (Pişkin et al., 2020).

Antimicrobial and Anticonvulsant Activities

Derivatives of benzoic acid, such as sulfamoylmethyl-1,2-benzisoxazole, have shown notable anticonvulsant activity, indicating their potential in developing treatments for neurological disorders. The modification of these molecules, such as halogenation, affects their activity and neurotoxicity, providing insights into the design of more effective and safer therapeutic agents (Uno et al., 1979).

Nanofiltration Membrane Development

Innovative sulfonated thin-film composite nanofiltration membranes incorporating sulfonated aromatic diamine monomers demonstrate improved water flux and dye rejection capabilities. This research highlights the application of benzoic acid derivatives in environmental engineering, particularly in the treatment of dye solutions, offering a sustainable approach to water purification (Liu et al., 2012).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-bromo-5-(2-methoxyethylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO5S/c1-17-5-4-12-18(15,16)7-2-3-9(11)8(6-7)10(13)14/h2-3,6,12H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXVVNKUFZYOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid

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